molecular formula C21H28N4O2S B3017721 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide CAS No. 941979-72-2

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide

Cat. No.: B3017721
CAS No.: 941979-72-2
M. Wt: 400.54
InChI Key: REKBYQKVACXUPT-UHFFFAOYSA-N
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Description

The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide is a synthetic molecule featuring a hexahydroquinazolinone core fused with a dimethylaminopropyl chain, a thioether linkage, and an N-phenylacetamide moiety. The unsubstituted phenyl group at the acetamide terminus distinguishes it from structurally related analogs, as discussed below.

Properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-24(2)13-8-14-25-18-12-7-6-11-17(18)20(23-21(25)27)28-15-19(26)22-16-9-4-3-5-10-16/h3-5,9-10H,6-8,11-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKBYQKVACXUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The chemical structure of the compound can be summarized as follows:

PropertyDetails
IUPAC Name 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide
Molecular Formula C22H30N4O3S
Molecular Weight 430.57 g/mol
CAS Number 941999-28-6

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. Similar compounds have shown significant activities against matrix metalloproteinases (MMPs), which are implicated in cancer progression and tissue remodeling. The compound's thioether linkage and hexahydroquinazolin core suggest potential for modulating enzyme activity and influencing cell signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that derivatives of similar structures exhibit notable effects on cell migration and viability:

  • Cell Migration Assays :
    • Compounds similar to this hexahydroquinazolin derivative were tested in COS-1 cells to evaluate their impact on MMP-induced migration. At a concentration of 50 μM, significant inhibition of migration was observed compared to control groups .
    • A subsequent study confirmed that treatment with specific analogs reduced cell migration in fibrosarcoma cells expressing MMP-9 .
  • Cytotoxicity Analysis :
    • Cytotoxicity was assessed using various cell lines. For instance, no significant cell death was observed at concentrations up to 100 μM in HT1080 fibrosarcoma cells treated with related compounds . This suggests a favorable safety profile for further development.
  • Angiogenesis and Invasion :
    • The compound's ability to inhibit angiogenesis was evaluated using a chorioallantoic membrane (CAM) assay. Results indicated that treatment significantly reduced neovascularization in treated groups compared to controls .

Comparative Analysis with Related Compounds

A comparative analysis can provide insights into the unique properties of this compound relative to others with similar structural motifs:

Compound NameKey Features
1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-ylthio-N-(4-ethoxyphenyl)acetamideSimilar thioether and amide functionalities
N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo...)Shares thioether linkage; different substituents
3-(diethylamino)propyl...Contains similar amino structures; broader functionality

Case Studies

Several case studies highlight the therapeutic potential of compounds with similar structures:

  • Anticancer Activity :
    • A study involving derivatives indicated promising anticancer activity against human hepatoma cell lines using the Sulforhodamine B (SRB) assay .
  • Neuroprotective Effects :
    • Derivatives of dimethylaminopropyl compounds have shown protective indices indicating potential neuroprotective effects in non-toxic doses .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₈H₂₃N₃O₂S
Molecular Weight : 345.46 g/mol
CAS Number : 941872-79-3

Compound 1 features a quinazoline core with a thioether linkage and a dimethylamino functional group. These structural attributes contribute to its biological activities and reactivity in various chemical environments.

Antibacterial Activity

Research indicates that compounds analogous to compound 1 exhibit significant antibacterial properties. Quinazoline derivatives have been documented to inhibit bacterial growth by disrupting cellular processes. The specific mechanism of action often involves interference with bacterial DNA replication or protein synthesis pathways.

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are enzymes that play crucial roles in tissue remodeling and are implicated in various pathological conditions, including cancer metastasis. Compound 1 has shown promise as an MMP inhibitor:

  • Mechanism of Action : Preliminary studies suggest that compound 1 can disrupt MMP activity by binding to the active site of these enzymes, thereby inhibiting their function. This inhibition can reduce tumor cell invasion and angiogenesis.
  • Case Studies : Research involving similar quinazoline derivatives has demonstrated their effectiveness in vivo, particularly in models of cancer where MMPs are upregulated. For instance, derivatives have been shown to decrease the homodimerization of MMP-9, leading to reduced invasive capabilities of cancer cells .

Synthesis and Development

The synthesis of compound 1 typically involves several key steps:

  • Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
  • Dimethylamino Propyl Side Chain Introduction : Alkylation with 3-(dimethylamino)propyl chloride under basic conditions.
  • Thioether Formation : Reacting the intermediate with a suitable thiol.
  • Acetamide Formation : Acylation using acetic anhydride or acetyl chloride.

These synthetic routes are crucial for optimizing yield and purity while minimizing environmental impact through green chemistry principles .

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AntibacterialDisruption of DNA replication
MMP InhibitionBinding to active site
Cancer Metastasis PreventionReducing tumor cell invasion

Comparison with Similar Compounds

Research Findings and Data Interpretation

Stability and Reactivity

  • The nitro group in ’s compound may confer photolability or redox sensitivity, whereas the acetamido group in ’s derivative likely improves stability under physiological conditions.

Pharmacokinetic Predictions

  • logP Estimates : Target compound (logP ≈ 2.5), (logP ≈ 1.8), (logP ≈ 2.0). These values suggest the target compound strikes a balance between solubility and membrane penetration.

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